molecular formula C20H15N3O3S2 B10899567 N-(4-sulfamoylphenyl)-2-(thiophen-2-yl)quinoline-4-carboxamide

N-(4-sulfamoylphenyl)-2-(thiophen-2-yl)quinoline-4-carboxamide

Cat. No.: B10899567
M. Wt: 409.5 g/mol
InChI Key: ROTUDRXMXAXNGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~4~-[4-(AMINOSULFONYL)PHENYL]-2-(2-THIENYL)-4-QUINOLINECARBOXAMIDE is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a quinoline core, a thiophene ring, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-[4-(AMINOSULFONYL)PHENYL]-2-(2-THIENYL)-4-QUINOLINECARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the Thiophene Ring: The thiophene ring can be introduced via a Suzuki-Miyaura coupling reaction, which involves the coupling of a boronic acid derivative of thiophene with a halogenated quinoline intermediate.

    Sulfonamide Group Addition: The sulfonamide group is introduced by reacting the intermediate with a sulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of N4-[4-(AMINOSULFONYL)PHENYL]-2-(2-THIENYL)-4-QUINOLINECARBOXAMIDE may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N~4~-[4-(AMINOSULFONYL)PHENYL]-2-(2-THIENYL)-4-QUINOLINECARBOXAMIDE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the quinoline and thiophene rings.

    Reduction: Reduced forms of the quinoline core.

    Substitution: Substituted sulfonamide derivatives.

Scientific Research Applications

N~4~-[4-(AMINOSULFONYL)PHENYL]-2-(2-THIENYL)-4-QUINOLINECARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N4-[4-(AMINOSULFONYL)PHENYL]-2-(2-THIENYL)-4-QUINOLINECARBOXAMIDE involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

N~4~-[4-(AMINOSULFONYL)PHENYL]-2-(2-THIENYL)-4-QUINOLINECARBOXAMIDE can be compared with other quinoline derivatives and sulfonamide-containing compounds. Similar compounds include:

These compounds share structural similarities but differ in their specific functional groups and substituents, which can lead to variations in their chemical reactivity and biological activity.

Properties

Molecular Formula

C20H15N3O3S2

Molecular Weight

409.5 g/mol

IUPAC Name

N-(4-sulfamoylphenyl)-2-thiophen-2-ylquinoline-4-carboxamide

InChI

InChI=1S/C20H15N3O3S2/c21-28(25,26)14-9-7-13(8-10-14)22-20(24)16-12-18(19-6-3-11-27-19)23-17-5-2-1-4-15(16)17/h1-12H,(H,22,24)(H2,21,25,26)

InChI Key

ROTUDRXMXAXNGS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=CS3)C(=O)NC4=CC=C(C=C4)S(=O)(=O)N

Origin of Product

United States

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